2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane;hydrate
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Overview
Description
AZ13705339 (hemihydrate) is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). It exhibits strong binding affinities to PAK1 and PAK2, with IC50 values of 0.33 nM and 59 nM for PAK1 and pPAK1, respectively . This compound is primarily used in cancer research due to its ability to inhibit PAK1, which plays a crucial role in various cellular processes, including cell motility, survival, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ13705339 (hemihydrate) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for AZ13705339 (hemihydrate) are also proprietary. Typically, large-scale production involves optimizing the synthetic route to ensure high yield and purity. The compound is then purified and crystallized to obtain the hemihydrate form, which is essential for its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
AZ13705339 (hemihydrate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions of AZ13705339 (hemihydrate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of AZ13705339 (hemihydrate) depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the compound .
Scientific Research Applications
AZ13705339 (hemihydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PAK1 and its effects on various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the role of PAK1 in cell signaling pathways.
Medicine: Utilized in preclinical studies to explore its potential as a therapeutic agent for cancer treatment.
Industry: Applied in the development of new drugs and therapeutic strategies targeting PAK1 .
Mechanism of Action
AZ13705339 (hemihydrate) exerts its effects by selectively inhibiting PAK1. The compound binds to the ATP-binding site of PAK1, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell motility, survival, and proliferation, which are critical for cancer progression .
Comparison with Similar Compounds
Similar Compounds
AZ13705339: The non-hemihydrate form of the compound, which also inhibits PAK1 with similar potency.
Other PAK1 Inhibitors: Compounds such as IPA-3 and FRAX597, which also target PAK1 but may have different binding affinities and selectivity profiles .
Uniqueness
AZ13705339 (hemihydrate) is unique due to its high potency and selectivity for PAK1. Its hemihydrate form enhances its stability and efficacy, making it a valuable tool in cancer research. Compared to other PAK1 inhibitors, AZ13705339 (hemihydrate) offers a more targeted approach with fewer off-target effects .
Properties
Molecular Formula |
C34H42FN7O4S |
---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane;hydrate |
InChI |
InChI=1S/C33H36FN7O3S.CH4.H2O/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2;;/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38);1H4;1H2 |
InChI Key |
SOQCEWQHTCJDLP-UHFFFAOYSA-N |
Canonical SMILES |
C.CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C.O |
Origin of Product |
United States |
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